molecular formula C9H14N2O2S2 B7596261 N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide

N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide

Cat. No. B7596261
M. Wt: 246.4 g/mol
InChI Key: ZNQISHHKMNFVFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key regulator of apoptosis, and its overexpression is associated with the development and progression of various cancers. ABT-199 has shown promising results in preclinical and clinical studies as a potential treatment for hematological malignancies.

Mechanism of Action

N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide selectively binds to the hydrophobic groove of BCL-2, inhibiting its anti-apoptotic function and promoting apoptosis in cancer cells. BCL-2 is overexpressed in many cancers, including hematological malignancies, and its inhibition by this compound leads to the activation of the intrinsic apoptotic pathway and the elimination of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in BCL-2-dependent cancer cells, including CLL, AML, and MM cells, while sparing normal cells. This compound has also been shown to enhance the sensitivity of cancer cells to chemotherapy and other targeted agents, suggesting its potential as a combination therapy. However, this compound may cause thrombocytopenia as a side effect, which limits its use in some patients.

Advantages and Limitations for Lab Experiments

N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide is a potent and selective inhibitor of BCL-2, making it a valuable tool for studying the role of BCL-2 in cancer biology and for developing new therapies targeting BCL-2. However, this compound has limitations in lab experiments due to its low solubility and stability, which can affect its bioavailability and potency. Additionally, this compound may cause off-target effects on other anti-apoptotic proteins, such as BCL-XL, which can complicate its interpretation in experiments.

Future Directions

For N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide include the development of more potent and selective BCL-2 inhibitors, the identification of biomarkers predictive of response to this compound, and the exploration of combination therapies with other agents. Additionally, the role of BCL-2 in other diseases, such as neurodegenerative disorders and autoimmune diseases, is being investigated, which may expand the therapeutic applications of this compound beyond cancer.

Synthesis Methods

The synthesis of N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide involves several steps, including the preparation of the key intermediate 2-cyclopropyl-1,3-thiazole-4-carbaldehyde, the condensation of the intermediate with N-(2-aminoethyl)methanesulfonamide, and the subsequent reduction of the resulting imine to form this compound. The overall yield of the synthesis is approximately 10%.

Scientific Research Applications

N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide has been extensively studied in preclinical and clinical settings for its potential as a therapeutic agent for various hematological malignancies, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma (MM). In preclinical studies, this compound has demonstrated potent and selective activity against BCL-2-dependent cancer cells, inducing apoptosis and inhibiting tumor growth. In clinical trials, this compound has shown promising results as a monotherapy and in combination with other agents, achieving high response rates and durable remissions in patients with relapsed or refractory CLL and AML.

properties

IUPAC Name

N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S2/c1-6(11-15(2,12)13)8-5-14-9(10-8)7-3-4-7/h5-7,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQISHHKMNFVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC(=N1)C2CC2)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.